8-iso-PGA1

Overview

Description

8-iso-Prostaglandin A1 is a member of the isoprostane family, which are prostanoids of non-cyclooxygenase origin. It is a metabolite of arachidonic acid produced by the peroxidative attack of membrane lipids. This compound is known for its role in various biological processes and is often studied in the context of oxidative stress and related conditions .

Mechanism of Action

Target of Action

8-iso Prostaglandin A1 (8-iso-PGA1) is an isoprostane . Its primary target is the aldo-keto reductase family 1 member B10 (AKR1B10) . AKR1B10 is an enzyme expressed in human cells and plays a role in detoxification processes .

Mode of Action

This compound inhibits AKR1B10 in COS-7 lysates expressing the human enzyme . This inhibition occurs when this compound is used at a concentration of 60 µM .

Biochemical Pathways

This compound is part of the lipid metabolism pathway . As an isoprostane, it is a metabolite of arachidonic acid produced by peroxidative attack of membrane lipids .

Pharmacokinetics

Its solubility in various solvents has been reported . For instance, it is soluble in DMF (75 mg/ml), DMSO (50 mg/ml), Ethanol (100 mg/ml), and PBS pH 7.2 (2.4 mg/ml) .

Result of Action

The inhibition of AKR1B10 by this compound has implications for antitumoral activity . Additionally, this compound at a concentration of 0.1 µM inhibits potassium-induced D-aspartate release from isolated bovine retinas .

Action Environment

It is known that oxidative stress conditions, characterized by the accumulation of free radicals and reactive oxygen species, can lead to the production of isoprostanes like this compound .

Biochemical Analysis

Biochemical Properties

8-iso Prostaglandin A1 has been shown to inhibit the aldo-keto reductase family 1 member B10 (AKR1B10) in COS-7 lysates expressing the human enzyme when used at a concentration of 60 µM . This interaction suggests that 8-iso Prostaglandin A1 may play a role in modulating the activity of this enzyme, which is involved in the metabolism of aldehydes and ketones.

Cellular Effects

In terms of cellular effects, 8-iso Prostaglandin A1 at a concentration of 0.1 µM has been found to inhibit potassium-induced D-aspartate release from isolated bovine retinas . This suggests that 8-iso Prostaglandin A1 may have an impact on neurotransmitter release and thus could influence cellular signaling pathways.

Molecular Mechanism

Its ability to inhibit AKR1B10 suggests that it may interact with this enzyme and potentially alter its activity

Temporal Effects in Laboratory Settings

The temporal effects of 8-iso Prostaglandin A1 in laboratory settings have not been extensively studied. It is known that the compound has a stability of at least 2 years when stored at -20°C .

Metabolic Pathways

The metabolic pathways involving 8-iso Prostaglandin A1 are not well characterized. As an isoprostane, it is likely involved in lipid peroxidation processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

8-iso-Prostaglandin A1 can be synthesized through the peroxidation of arachidonic acid. This process involves the use of free radicals and reactive oxygen species to induce the formation of isoprostanes. The reaction typically requires specific conditions such as controlled temperature and the presence of catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of 8-iso-Prostaglandin A1 is not widely documented, but it generally follows similar principles to laboratory synthesis. The process involves large-scale peroxidation reactions, often using advanced techniques to control the reaction environment and optimize yield .

Chemical Reactions Analysis

Types of Reactions

8-iso-Prostaglandin A1 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

Substitution: This involves the replacement of one functional group with another, often under specific conditions

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different hydroxy compounds .

Scientific Research Applications

8-iso-Prostaglandin A1 has several scientific research applications:

Chemistry: It is used as a model compound to study lipid peroxidation and the formation of isoprostanes.

Biology: The compound is studied for its role in cellular signaling and oxidative stress responses.

Medicine: Research focuses on its potential involvement in diseases characterized by oxidative stress, such as asthma and hypertension.

Industry: It is used in the development of assays and diagnostic tools for oxidative stress markers

Comparison with Similar Compounds

Similar Compounds

- 8-iso-Prostaglandin E1

- 8-iso-Prostaglandin F2α

- 8-iso-Prostaglandin D2

Uniqueness

8-iso-Prostaglandin A1 is unique due to its specific structure and biological activity. Unlike other isoprostanes, it has distinct effects on cellular signaling and oxidative stress responses, making it a valuable compound for research in these areas .

Properties

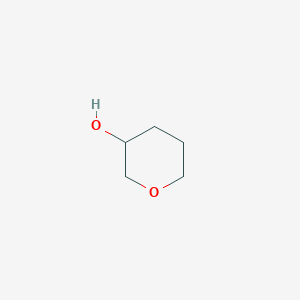

IUPAC Name |

7-[(1S,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12-18,21H,2-11H2,1H3,(H,23,24)/b14-12+/t16-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGKHCLZFGPIKKU-DRSVPBQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C=CC(=O)C1CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@H]1CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 8-iso-PGA1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002236 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

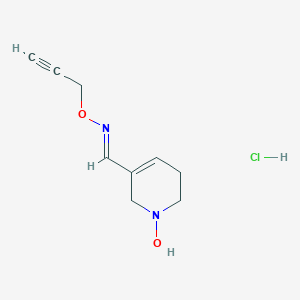

Q1: How does the structure of 8-iso Prostaglandin A1 influence its interaction with proteins compared to other cyclopentenone prostanoids?

A1: Research indicates that 8-iso PGA1 exhibits distinct binding preferences compared to other cyclopentenone prostanoids (cyPs) like 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2). While 15d-PGJ2 primarily targets cysteine residues (C181 and C184) at the C-terminal end of the H-Ras protein, 8-iso PGA1 predominantly binds to cysteine 118 (C118) located within the GTP-binding motif of H-Ras. [] This site-selective modification is attributed to the structural differences between these cyPs. Notably, C118 is conserved across H-Ras, N-Ras, and K-Ras, explaining why 8-iso PGA1 can bind to and activate all three Ras isoforms, unlike 15d-PGJ2, which preferentially interacts with H-Ras. [] This suggests that modifying the structure of cyPs like 8-iso PGA1 could be a strategy for developing drugs with targeted protein interactions.

Q2: What insights does the crystal structure of Arabidopsis thaliana 12-oxophytodienoate reductase isoform 3 (AtOPR3) complexed with 8-iso PGA1 provide?

A2: The crystal structure of AtOPR3 in complex with 8-iso PGA1, which shares the cyclopentenone ring stereochemistry with the physiologically relevant (9S,13S)-12-oxophytodienoate ((9S,13S)-OPDA), reveals a novel substrate binding mode. [] This unique binding interaction provides valuable insights into the relaxed stereospecificity observed in AtOPR3, potentially broadening our understanding of substrate recognition and enzyme activity in related systems. []

Q3: What are the implications of site-selective protein modification by 8-iso PGA1 on its biological activity?

A3: The ability of 8-iso PGA1 to target specific cysteine residues in proteins like H-Ras has significant implications for its biological activity. By binding to C118 in the GTP-binding motif, 8-iso PGA1 can activate H-Ras, N-Ras, and K-Ras. [] This activation can influence various downstream signaling pathways involved in cell proliferation, differentiation, and survival. Understanding the precise mechanisms of 8-iso PGA1-mediated protein modification and activation is crucial for exploring its therapeutic potential in conditions where Ras protein dysregulation plays a role.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[(5-chloro-2-pyridinyl)amino]-sulfanylidenemethyl]-2-thiophenecarboxamide](/img/structure/B121942.png)

![4-Chlorobenzo[c]isoxazole](/img/structure/B121948.png)